2-(Carboxymethyl)-4-nitrobenzoic acid

Description

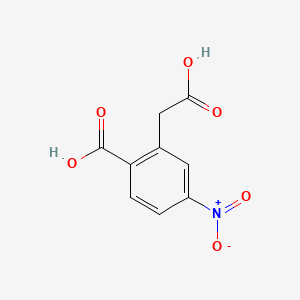

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXWBQEZGLFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960195 | |

| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39585-32-5 | |

| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Carboxymethyl)-4-nitrobenzoic acid" properties and characteristics

Abstract

This technical guide provides a comprehensive overview of 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS No. 39585-32-5), a substituted aromatic dicarboxylic acid. Also known by its synonym, 4-Nitrohomophthalic acid, this compound possesses a unique structural architecture featuring both a benzoic acid and a phenylacetic acid moiety, functionalized with a strongly electron-withdrawing nitro group. This guide collates available physicochemical data, outlines a representative synthetic approach based on related isomers, discusses its potential applications as a chemical intermediate in research and development, and provides essential safety and handling information. This document is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, material science, and synthetic organic chemistry who require a detailed understanding of this specific chemical entity.

Molecular Identity and Physicochemical Properties

This compound is a distinct organic compound whose structure presents multiple reactive handles for chemical synthesis. The presence of two carboxylic acid groups with different pKa values, an aromatic ring, and a nitro group makes it a versatile, albeit not widely documented, building block.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonym: 4-Nitrohomophthalic acid

-

CAS Number: 39585-32-5

-

Molecular Formula: C₉H₇NO₆

-

Molecular Weight: 225.15 g/mol

-

InChI Key: CKXXWBQEZGLFMV-UHFFFAOYSA-N

-

SMILES: O=C(O)C1=C(CC(O)=O)C=C(=O)C=C1

Physicochemical Characteristics

The key physicochemical properties are summarized in the table below. It is critical to note that while some experimental data, such as melting point, is available, other parameters are derived from computational predictions and should be considered as such.

| Property | Value | Source(s) |

| Physical Form | Off-white to yellow solid | [1] |

| Melting Point | 180-182 °C | [1] |

| Boiling Point (Predicted) | 497.5 ± 35.0 °C | [1] |

| Density (Predicted) | 1.594 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | pKa1: 2.00 ± 0.32; pKa2: 4.00 ± 0.10 | [1] |

| Purity (Commercial) | ≥95% - 97% | [2][3] |

Synthesis and Purification

While a specific synthesis for this compound is cited in the literature (The Journal of Organic Chemistry, 1998, 63, p. 4116), the detailed protocol from this source is not widely accessible. However, a plausible and effective synthetic route can be extrapolated from established methods for structurally related isomers, primarily the direct nitration of a suitable precursor.

Representative Synthesis Protocol: Nitration of Homophthalic Acid

The synthesis of the isomeric compound 2-(carboxymethyl)-5-nitrobenzoic acid is achieved through the nitration of homophthalic acid.[4] A similar approach is the most logical pathway to the 4-nitro isomer, with the primary challenge being the control of regioselectivity. The choice of nitrating agent and reaction conditions is paramount to favoring the desired product.

Reaction Scheme: Homophthalic acid → this compound

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place homophthalic acid. The flask should be cooled in an ice-water bath to maintain a temperature of 0-5 °C.

-

Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the cooled and stirred homophthalic acid over a period of 1-2 hours.[4] Causality Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and to minimize the formation of dinitrated or other isomeric byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 5-6 hours to ensure completion.[4] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and precipitate the crude solid product.[4]

-

Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Caption: Representative workflow for the synthesis of this compound.

Applications in Research and Development

Specific, documented applications for this compound are not abundant in readily available scientific literature. However, based on its structural motifs, its potential utility can be logically inferred. The compound serves as a bifunctional linker and a scaffold for constructing more complex molecules.

Role as a Chemical Building Block

Nitroaromatic compounds are foundational intermediates in the synthesis of a vast array of functional molecules, including pharmaceuticals and dyes.[5] The nitro group is a versatile functional group that can be readily reduced to an amine, which can then participate in a wide range of coupling reactions.

-

Pharmaceutical Synthesis: The reduction of the nitro group to an aniline derivative provides a nucleophilic center. This amine can be used to construct heterocyclic rings or to form amides, sulfonamides, and other functionalities common in biologically active compounds.[6] The two carboxylic acid groups offer additional points for modification, such as esterification or amidation, to modulate solubility or to act as attachment points for other pharmacophores.

-

Material Science: Dicarboxylic acids are frequently used as monomers in polymerization reactions to form polyesters or polyamides. The nitro group can impart specific electronic properties or serve as a handle for post-polymerization modification.

Caption: Conceptual pathways for the use of the title compound as a versatile intermediate.

Spectroscopic Characterization (Theoretical)

While verified experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. Researchers should perform their own analytical characterization for verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be influenced by the electron-withdrawing effects of the nitro and carboxyl groups. A singlet for the methylene (-CH₂) protons of the carboxymethyl group would be expected, typically in the 3.5-4.5 ppm range. The three aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets further downfield, likely between 7.5 and 8.5 ppm. The two acidic protons of the carboxyl groups would appear as broad singlets at a very downfield chemical shift (>10 ppm), and their visibility may depend on the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show nine distinct signals. The carbons of the two carboxyl groups would be expected in the 165-180 ppm range.[7] The six aromatic carbons would appear between approximately 120 and 150 ppm, with the carbon atom attached to the nitro group being significantly shifted. The methylene carbon signal would be expected around 35-45 ppm.

-

FTIR Spectroscopy: The infrared spectrum would be characterized by several key absorbances. A very broad peak from ~2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acids.[8] A strong C=O stretching band would appear around 1700 cm⁻¹. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group would be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[9]

Safety, Handling, and Storage

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Potential Hazards: As a class, nitroaromatic compounds can be toxic and may cause irritation.[5] The compound is a combustible solid. Avoid creating dust, as fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move person into fresh air and keep comfortable for breathing.

-

Conclusion

This compound is a polyfunctional chemical intermediate with significant potential for applications in synthetic chemistry. Its combination of two carboxylic acid groups and a reducible nitro group on an aromatic scaffold makes it a candidate for the development of novel pharmaceuticals, polymers, and other functional materials. While detailed application and synthesis data remain limited in public literature, this guide provides a foundational understanding of its properties and potential based on established chemical principles and data from closely related analogues. It is imperative that researchers undertaking work with this compound perform thorough characterization and adhere to stringent safety protocols.

References

-

Aichun Bio. (n.d.). This compound. Retrieved from [Link]

-

Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (n.d.). 4-Nitrophthalic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrophthalic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 39585-32-5 | this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-nitroisophthalic acid 2 starting from 2,4-dimethyl-1-nitrobenzene 1. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Significance of 4-Nitroisophthalic Acid in Pharma Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

PubMed. (1985). Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Nitro-homophthalic acid | CAS#:3898-66-6. Retrieved from [Link]

-

Culhane, P. J., & Woodward, G. E. (n.d.). 3-nitrophthalic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

LabX. (n.d.). Spectrum FTIR. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-nitro-. WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

Speck & Burke. (n.d.). Spectrum Two FT-IR Spectrometer. Retrieved from [Link]

-

YouTube. (2023). Organic Chemistry - pKa Values of Acids. Retrieved from [Link]

-

UNSW Sydney. (n.d.). Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab. Retrieved from [Link]

-

MDPI. (n.d.). Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. Retrieved from [Link]

-

MassBank. (2020). 4-Nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. 4-NITROHOMOPHTHALIC ACID CAS#: 39585-32-5 [m.chemicalbook.com]

- 2. 2-(羧甲基)-4-硝基苯甲酸-上海爱纯生物科技有限公司 [ivsci.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 4-NITROHOMOPHTHALIC ACID | 3898-66-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Nitrophthalic acid(610-27-5) 13C NMR [m.chemicalbook.com]

"2-(Carboxymethyl)-4-nitrobenzoic acid" CAS number 39585-32-5

An In-Depth Technical Guide to 2-(Carboxymethyl)-4-nitrobenzoic Acid (CAS: 39585-32-5): A Key Building Block for Targeted Protein Degradation

Introduction

This compound is a specialized organic compound whose significance lies not in its direct biological activity, but in its role as a versatile chemical scaffold. With two distinct carboxylic acid groups and a reactive nitro group on a phenyl ring, it serves as a high-value building block, particularly in the innovative field of targeted protein degradation. Commercial suppliers classify it within the family of "Protein Degrader Building Blocks," indicating its utility in the construction of Proteolysis-Targeting Chimeras (PROTACs)—a revolutionary class of therapeutic molecules designed to eliminate disease-causing proteins.[1]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a proposed synthetic route, and its core application in the rational design of next-generation therapeutics.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 39585-32-5 | [1][2][3][4] |

| Molecular Formula | C₉H₇NO₆ | [1][2][5] |

| Molecular Weight | 225.15 g/mol | [1][2][4] |

| Physical Form | Solid | [2] |

| InChI Key | CKXXWBQEZGLFMV-UHFFFAOYSA-N | [2][5] |

| SMILES | O=C(O)Cc1cc(ccc1C(=O)O)[O-] | [2] |

| Storage | Room Temperature | [1] |

| Hazard Class | Combustible Solid (Storage Code: 11) | [2] |

Proposed Synthesis Pathway

The rationale behind this proposed workflow is to first protect the existing carboxylic acid to prevent side reactions, then functionalize the methyl group, and finally deprotect to yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Step 1: Esterification of 2-Methyl-4-nitrobenzoic Acid

-

Suspend 2-methyl-4-nitrobenzoic acid in excess methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methyl-4-nitrobenzoate.

-

-

Step 2: Free-Radical Bromination of the Methyl Group

-

Dissolve the ester from Step 1 in a non-polar solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Once complete, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude product, methyl 2-(bromomethyl)-4-nitrobenzoate, can be purified by column chromatography.

-

-

Step 3: Nucleophilic Substitution with Cyanide

-

Dissolve the bromide from Step 2 in a polar aprotic solvent like DMSO.

-

Add sodium cyanide (NaCN) and stir the mixture at room temperature. Gentle heating may be required to drive the reaction to completion.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts, dry, and concentrate to yield methyl 2-(cyanomethyl)-4-nitrobenzoate.

-

-

Step 4: Acid-Catalyzed Hydrolysis

-

Add the cyano-ester from Step 3 to a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for 12-24 hours. This step hydrolyzes both the nitrile and the ester functionalities to carboxylic acids.

-

Cool the reaction mixture to room temperature, which should cause the dicarboxylic acid product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Core Application: Building Blocks for PROTACs

The primary value of this molecule is its application in constructing Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[6][7]

The PROTAC Mechanism

A PROTAC molecule consists of three parts: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[8] By bringing the E3 ligase and the POI into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated protein is then recognized and destroyed by the proteasome.[6]

Caption: The catalytic mechanism of action for a PROTAC molecule.

Role of this compound in PROTAC Design

This molecule is an ideal scaffold for the linker component of a PROTAC. Its key structural features allow for controlled, directional synthesis:

-

Orthogonal Carboxylic Groups: The two carboxylic acid groups have different chemical environments. The benzoic acid moiety is less reactive than the phenylacetic acid moiety. This differential reactivity can be exploited to sequentially attach the POI ligand and the E3 ligase ligand in a controlled manner.

-

Defined Geometry: The rigid phenyl ring provides a well-defined spatial arrangement, helping to control the distance and orientation between the two ends of the PROTAC, a critical factor for efficient ternary complex formation.

-

Modifiable Nitro Group: The nitro group can be easily reduced to an amine. This amine can then be used as a handle for further modifications, such as attaching polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties, or for conjugation to other functional groups.

Caption: Role of the title compound as a core linker in PROTAC architecture.

Predicted Analytical Characterization

While specific analytical data is not published by suppliers, a researcher synthesizing or verifying this compound would use the following techniques. The expected results based on its structure are:

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.5 ppm). Due to the substitution pattern, they would exhibit a complex splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).

-

Methylene Protons (-CH₂-): A singlet at approximately 3.8-4.2 ppm, corresponding to the two protons of the carboxymethyl group.

-

Carboxylic Acid Protons: Two broad singlets at a very high chemical shift (>10 ppm), which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two distinct signals in the 165-175 ppm range for the two carboxylic acid carbons.

-

Aromatic Carbons: Six signals in the 120-150 ppm range. The carbon attached to the nitro group would be significantly deshielded.

-

Methylene Carbon (-CH₂-): A signal in the 35-45 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

A very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of carboxylic acid dimers.

-

A sharp C=O stretch around 1700-1725 cm⁻¹.

-

Strong, characteristic N-O stretching bands for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

-

Mass Spectrometry (MS):

-

In negative ion mode ESI-MS, a prominent peak at m/z = 224.02 ([M-H]⁻).

-

Conclusion

This compound (CAS 39585-32-5) is more than a simple organic molecule; it is a strategic tool for medicinal chemists. Its well-defined structure with orthogonal reactive sites makes it an enabling building block for the synthesis of complex molecules like PROTACs. For researchers in drug discovery, understanding the properties and potential of this scaffold is essential for developing novel therapeutics that operate through the promising mechanism of targeted protein degradation.

References

-

ECHO CHEMICAL CO., LTD. This compound. Available at: [Link]

-

Orion Cientifica. This compound , Package: 1g , Laibo Chem. Available at: [Link]

-

ChemSynthesis. The Journal of Organic Chemistry - page 93. Available at: [Link]

-

Chemsigma. 2-amino-5-chlorobenzyl alcohol [ 37585-25-4 ]. Available at: [Link]

-

Al-Kharashi, A., et al. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Sun, X., & Rao, Y. (2020). PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

-

Lu, J., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Sino Biological. (2025). What makes PROTACs and MGDs game-changers in drug discovery?. News-Medical.Net. Available at: [Link]

-

Bric, A., et al. (2020). PROTACs– a game-changing technology. FEBS Letters. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. pschemicals.com [pschemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid, a crucial intermediate in pharmaceutical and materials science research. Also known as 4-nitrohomophthalic acid, this molecule's synthesis presents unique challenges in regioselectivity and functional group tolerance. This document delineates a two-stage synthetic strategy commencing with the selective oxidation of 4-nitro-o-xylene to yield 2-methyl-4-nitrobenzoic acid, followed by a carbon-chain extension via the Arndt-Eistert homologation. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of the synthetic pathway are provided to ensure reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Significance

This compound (CAS No: 39585-32-5) is a substituted aromatic dicarboxylic acid featuring a nitro group, which imparts unique electronic properties and serves as a handle for further chemical transformations. Its structural isomerism and the presence of multiple reactive sites make it a valuable building block in the synthesis of complex organic molecules. Its applications span from being a key precursor in the synthesis of novel pharmaceuticals to its use in the development of specialized polymers and dyes. The controlled and efficient synthesis of this molecule is therefore of significant interest to the scientific community.

The synthetic approach detailed herein is designed to be both efficient and scalable, addressing the common challenges associated with the selective oxidation of substituted xylenes and the homologation of carboxylic acids in the presence of sensitive functional groups like the nitro group.

Overview of the Synthetic Pathway

The synthesis of this compound is strategically divided into two key transformations:

-

Stage 1: Selective Oxidation: The synthesis commences with the selective oxidation of one methyl group of 4-nitro-o-xylene to a carboxylic acid, yielding the intermediate 2-methyl-4-nitrobenzoic acid. This step is critical for establishing the correct substitution pattern on the aromatic ring.

-

Stage 2: Arndt-Eistert Homologation: The intermediate, 2-methyl-4-nitrobenzoic acid, undergoes a one-carbon chain extension of the carboxylic acid group to a carboxymethyl group. This classic homologation reaction provides a reliable method for achieving the target molecule.

Caption: Overall two-stage synthesis pathway.

Stage 1: Selective Oxidation of 4-Nitro-o-xylene

Chemical Rationale and Mechanistic Insights

The primary challenge in this stage is the selective oxidation of one of the two methyl groups of 4-nitro-o-xylene. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring and makes the methyl groups less susceptible to oxidation compared to unsubstituted xylenes. Traditional strong oxidizing agents like potassium permanganate or potassium dichromate can lead to over-oxidation, resulting in the formation of 4-nitrophthalic acid, or be environmentally hazardous.[1]

A more controlled and selective method involves the use of dilute nitric acid in the presence of a free-radical initiator and a phase-transfer catalyst.[1][2] This approach offers milder reaction conditions and higher yields of the desired mono-carboxylic acid. The reaction proceeds via a free-radical mechanism initiated by the decomposition of the initiator. The phase-transfer catalyst facilitates the interaction between the aqueous nitric acid and the organic substrate.

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (per 1 mmol of substrate) |

| 4-Nitro-o-xylene | 99-51-4 | 151.15 g/mol | 1 mmol (0.151 g) |

| Nitric Acid (40%) | 7697-37-2 | 63.01 g/mol | 8 mmol (1.26 g) |

| N-Hydroxyphthalimide (NHPI) | 524-38-9 | 163.13 g/mol | 0.3 mmol (0.05 g) |

| Cobalt(II) chloride hexahydrate | 7791-13-1 | 237.93 g/mol | 0.03 mmol (7.1 mg) |

| Manganese(II) acetate tetrahydrate | 6156-78-1 | 245.09 g/mol | 0.03 mmol (7.4 mg) |

| Phase Transfer Catalyst (e.g., TBAB) | 1643-19-2 | 322.37 g/mol | 0.04 mmol |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As required for extraction |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As required for drying |

Procedure:

-

To a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (0.151 g, 1 mmol), N-hydroxyphthalimide (0.05 g, 0.3 mmol), cobalt(II) chloride hexahydrate (7.1 mg, 0.03 mmol), manganese(II) acetate tetrahydrate (7.4 mg, 0.03 mmol), and the phase transfer catalyst (0.04 mmol).[3]

-

Add 40% nitric acid (1.26 g, 8 mmol) to the flask.[3]

-

Heat the mixture under reflux with vigorous stirring for 12 hours at atmospheric pressure.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with 10 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the ethyl acetate by rotary evaporation to yield the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture (3:1) to afford 2-methyl-4-nitrobenzoic acid as white, needle-like crystals.[3] A typical yield is around 72-83.5%.[2][3]

Caption: Experimental workflow for Stage 1.

Stage 2: Arndt-Eistert Homologation of 2-Methyl-4-nitrobenzoic Acid

Chemical Rationale and Mechanistic Insights

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[4][5] This multi-step process involves the conversion of the carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, catalyzed by silver(I) oxide or light, to generate a ketene.[6] This highly reactive ketene is then trapped by a nucleophile, in this case water, to yield the homologous carboxylic acid.[4]

A significant advantage of the Arndt-Eistert reaction is its compatibility with a wide range of functional groups, including the nitro group, which remains unaffected during the transformation.[6] The reaction proceeds with retention of stereochemistry at the migrating carbon, although this is not relevant for the current synthesis.

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight | Notes |

| 2-Methyl-4-nitrobenzoic acid | 1975-51-5 | 181.15 g/mol | From Stage 1 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Used in excess |

| Diazomethane (CH₂N₂) | 334-88-3 | 42.04 g/mol | EXTREMELY TOXIC AND EXPLOSIVE . Prepare in situ as a solution in ether. |

| Silver(I) oxide (Ag₂O) | 20667-12-3 | 231.74 g/mol | Catalyst |

| Dioxane | 123-91-1 | 88.11 g/mol | Solvent |

| Diethyl ether | 60-29-7 | 74.12 g/mol | Solvent |

Procedure:

Step 2a: Formation of the Acid Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-methyl-4-nitrobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid has completely dissolved and gas evolution (SO₂ and HCl) has ceased.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-methyl-4-nitrobenzoyl chloride. This can be used in the next step without further purification.

Step 2b: Reaction with Diazomethane and Wolff Rearrangement

CAUTION: Diazomethane is highly toxic and explosive. This procedure must be performed in a well-ventilated fume hood behind a blast shield by trained personnel only.

-

Dissolve the crude 2-methyl-4-nitrobenzoyl chloride in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an ethereal solution of diazomethane (prepared by a standard procedure, e.g., from Diazald®) with stirring until the yellow color of diazomethane persists.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

To the resulting solution of the diazoketone, add a small amount of silver(I) oxide as a catalyst, followed by the dropwise addition of water in dioxane.

-

Nitrogen gas will evolve. Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to afford this compound.

Caption: Experimental workflow for Stage 2.

Conclusion

The synthetic pathway detailed in this guide, employing a selective oxidation followed by an Arndt-Eistert homologation, represents a reliable and well-documented approach for the preparation of this compound. By providing a thorough explanation of the chemical principles and detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis. The inherent modularity of this synthetic route also offers opportunities for the synthesis of analogues by modifying the starting materials or the nucleophile used in the final step of the Arndt-Eistert reaction. As with all chemical syntheses, appropriate safety precautions must be taken, especially when handling hazardous reagents such as diazomethane.

References

-

Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw. deren Derivate. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208. [Link]

-

Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091-1160. [Link]

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P

-

Kowalski, C. J., & Haque, M. S. (1985). Ester homologation via α-bromo α-keto dianion rearrangement. Journal of the American Chemical Society, 107(25), 7429-7430. [Link]

-

ADICHEMISTRY. ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

- CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google P

Sources

- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

"2-(Carboxymethyl)-4-nitrobenzoic acid" chemical formula C9H7NO6

An In-depth Technical Guide to 2-(Carboxymethyl)-4-nitrobenzoic Acid (C₉H₇NO₆) for Advanced Research

Foreword: A Senior Application Scientist's Perspective

In the landscape of medicinal chemistry and materials science, the value of a molecule is often dictated by its structural features and reactive potential. This compound, also known by its synonym 4-nitrohomophthalic acid, is a compound that, while not a household name, presents a compelling scaffold for innovation. Its architecture—a trifunctionalized benzene ring bearing two distinct carboxylic acid groups and a versatile nitro moiety—marks it as a significant building block for researchers. This guide is structured to provide not just data, but a deeper understanding of the causality behind the scientific protocols and potential applications, reflecting a field-proven approach to chemical research and development. We will explore its synthesis, characterization, and, most importantly, its potential as a cornerstone for creating novel chemical entities.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic dicarboxylic acid. The presence of a nitro group, a powerful electron-withdrawing substituent, significantly influences the molecule's electronic properties and the acidity of the carboxylic acid protons. The carboxymethyl group provides a flexible acidic functionality, distinct from the more rigid benzoic acid moiety.

This unique combination of functional groups makes it an attractive candidate for applications as a linker in metal-organic frameworks (MOFs) or as a scaffold in the synthesis of complex pharmaceutical intermediates.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| CAS Number | 39585-32-5, 3898-66-6 | [1][2] |

| Synonyms | 4-Nitrohomophthalic acid | [2] |

| Appearance | Off-white to yellow solid/powder | [3] |

| Melting Point | 180-182 °C | [3] |

| Boiling Point (Predicted) | 497.5 ± 35.0 °C | [3] |

| Density (Predicted) | 1.594 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.94 ± 0.32 | [3] |

| Storage Conditions | Room temperature, sealed in dry conditions |[1][3] |

Synthesis and Purification: A Representative Protocol

While various synthetic routes can be envisioned, a common and logical approach for preparing nitro-substituted benzoic acids involves the oxidation of alkyl-substituted nitroarenes. The causality behind this choice lies in the relative stability of the nitro group under oxidative conditions that are harsh enough to convert methyl groups to carboxylic acids.

Below is a representative, field-proven protocol for the synthesis of this compound from a plausible precursor, 2,4-dimethyl-1-nitrobenzene. This method is illustrative of standard organic synthesis techniques.

Representative Synthesis Workflow Diagram

Caption: Representative workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Objective: To oxidize the two methyl groups of 2,4-dimethyl-1-nitrobenzene to yield the target dicarboxylic acid.

Materials:

-

2,4-Dimethyl-1-nitrobenzene (1 equivalent)

-

Potassium permanganate (KMnO₄) (approx. 4-5 equivalents)

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfite (Na₂SO₃) (for quenching)

-

Ethanol and Deionized Water (for recrystallization)

-

Standard reflux and filtration apparatus

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dimethyl-1-nitrobenzene in an aqueous solution of NaOH.

-

Oxidation: Slowly add solid KMnO₄ to the solution in portions. The exothermic reaction must be controlled to prevent overheating. The choice of KMnO₄ is based on its strong oxidizing power in basic conditions, which is necessary to overcome the stability of the aromatic methyl groups.

-

Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The prolonged heating ensures the reaction proceeds to completion.

-

Quenching and Filtration: After cooling to room temperature, quench the excess permanganate by adding a small amount of sodium sulfite until the purple color disappears. The resulting brown precipitate of manganese dioxide (MnO₂) is removed by vacuum filtration.

-

Acidification and Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated HCl until the pH is approximately 1-2. This step is critical as it protonates the carboxylate salts, causing the less soluble dicarboxylic acid to precipitate out of the solution.

-

Purification: Collect the crude solid product by vacuum filtration and wash with cold deionized water. The primary purification method is recrystallization, typically from a solvent pair like ethanol/water, to yield the final product of high purity.[4] Dry the purified crystals under vacuum.

Spectroscopic Characterization and Analytical Workflow

Expected Spectroscopic Signatures

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Functional Group | Expected Signal / Absorption Range |

|---|---|---|

| ¹H NMR | Carboxylic Acids (-COOH) | δ 10-13 ppm (broad singlet, 2H) |

| Aromatic Ring (-C₆H₃-) | δ 7.5-8.5 ppm (multiplets, 3H) | |

| Methylene (-CH₂-) | δ ~4.0 ppm (singlet, 2H) | |

| ¹³C NMR | Carboxylic Carbons (-COOH) | δ 165-180 ppm |

| Aromatic Carbons (-C₆H₃-) | δ 120-150 ppm | |

| Methylene Carbon (-CH₂-) | δ ~40-50 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1720-1680 cm⁻¹ (strong) | |

| N-O Asymmetric Stretch (Nitro) | 1550-1500 cm⁻¹ (strong) | |

| N-O Symmetric Stretch (Nitro) | 1370-1330 cm⁻¹ (strong) |

| Mass Spec (ESI-) | Molecular Ion | m/z = 224.02 [M-H]⁻ |

Analytical Characterization Workflow

Caption: Standard analytical workflow for the characterization of a synthesized chemical entity.

Applications in Drug Development and Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile chemical scaffold. The three distinct functional groups offer a rich playground for synthetic modification, allowing for the construction of complex molecules with potential therapeutic applications.

Role as a Bifunctional Scaffold

The molecule's structure is analogous to other nitrobenzoic acid derivatives that serve as crucial intermediates in pharmaceutical synthesis. For example, 2-Methyl-4-nitrobenzoic acid is a key building block for Tolvaptan, a drug used to treat low blood sodium levels.[5] It is also used to synthesize kinase inhibitors for cancer research.[5] Similarly, other compounds like 2-chloro-4-nitrobenzoic acid are investigated as potential anti-viral and anti-cancer agents.[6]

By analogy, this compound can be leveraged in several ways:

-

Selective Derivatization: The two carboxylic acid groups have different steric and electronic environments, potentially allowing for selective reaction at one site over the other.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard methods (e.g., indium in aqueous ethanol, SnCl₂, or catalytic hydrogenation).[7] This introduces a nucleophilic site, opening up a vast number of subsequent reactions (e.g., amidation, sulfonylation, reductive amination).

-

Linker/Spacer: The dicarboxylic acid functionality makes it an ideal linker for conjugating two different molecular entities or for creating polymers and frameworks.

Potential Synthetic Transformations for Drug Discovery

Caption: Key synthetic pathways for derivatizing the core molecule for drug discovery.

This strategic potential makes this compound a valuable starting material for generating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.

Conclusion

This compound (C₉H₇NO₆) represents a molecule of significant synthetic potential for researchers in drug development and materials science. Its trifunctional nature provides a robust platform for creating diverse and complex chemical structures. While detailed experimental data in the public domain is limited, its properties can be reliably predicted, and its synthesis can be achieved through established organic chemistry protocols. The true value of this compound is realized when viewed through the lens of a senior scientist—not as a final product, but as a strategic starting point for innovation. Its structural similarity to intermediates used in approved drugs and clinical candidates strongly suggests its utility as a foundational building block for the next generation of therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved December 12, 2025, from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved December 12, 2025, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved December 12, 2025, from [Link]

-

National Institutes of Health (NIH). (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. Retrieved December 12, 2025, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved December 12, 2025, from [Link]

-

University of Utah Chemistry Department. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved December 12, 2025, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Chemical Significance of 4-Nitroisophthalic Acid in Pharma Synthesis. Retrieved December 12, 2025, from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved December 12, 2025, from [Link]

-

Chemsrc. (n.d.). 4-Nitro-homophthalic acid. Retrieved December 12, 2025, from [Link]

-

PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved December 12, 2025, from [Link]

- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved December 12, 2025, from [Link]

- Google Patents. (n.d.). AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.

-

ResearchGate. (2016). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved December 12, 2025, from [Link]

-

YouTube. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. Retrieved December 12, 2025, from [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 4-Nitro-homophthalic acid | CAS#:3898-66-6 | Chemsrc [chemsrc.com]

- 3. 4-NITROHOMOPHTHALIC ACID CAS#: 39585-32-5 [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

"2-(Carboxymethyl)-4-nitrobenzoic acid" molecular weight 225.15 g/mol

This guide provides a comprehensive technical overview of 2-(Carboxymethyl)-4-nitrobenzoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's properties, synthesis, spectroscopic profile, and potential applications, grounding all information in established scientific principles and methodologies.

Core Compound Profile and Physicochemical Properties

This compound, also known as 4-Nitrohomophthalic acid, is a dicarboxylic acid featuring a nitro group substituent on the benzene ring.[1] This structural arrangement imparts specific chemical reactivity and physical characteristics that make it a valuable building block in organic synthesis.

The presence of two carboxylic acid groups and a nitro group makes the molecule polar and capable of engaging in various chemical transformations. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the carboxylic protons.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₆ | [2] |

| Molecular Weight | 225.15 g/mol | [2] |

| CAS Number | 39585-32-5 | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

| Synonyms | 4-Nitrohomophthalic acid | [1] |

| Storage Conditions | Room temperature, in a dry, sealed place | [1][2] |

Synthesis Pathway and Experimental Protocol

The most logical and established synthetic route to this compound is the electrophilic nitration of its precursor, homophthalic acid (2-(carboxymethyl)benzoic acid). This reaction leverages the well-understood mechanism of nitrating aromatic systems using a mixture of concentrated nitric and sulfuric acids.[3][4][5]

Causality of the Synthetic Strategy

The choice of homophthalic acid as the starting material is strategic. It already possesses the core dicarboxylic acid structure. The subsequent nitration step introduces the nitro group onto the aromatic ring. The directing effects of the existing substituents (a carboxyl group and a carboxymethyl group) on the aromatic ring guide the position of the incoming nitro group. Both are electron-withdrawing groups, which are meta-directing. However, the interplay of their electronic and steric influences, along with controlled reaction conditions, favors the formation of the 4-nitro isomer. Careful temperature control is critical to prevent polysubstitution and side reactions.[6]

Visualized Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is based on established methods for the synthesis of homophthalic acid and the nitration of aromatic carboxylic acids.

Part A: Synthesis of Homophthalic Acid (Precursor)

This procedure is adapted from a reliable method for the oxidation of indene.

-

Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of potassium dichromate (243 g) in water (3.6 L) and concentrated sulfuric acid (1330 g).

-

Controlled Addition: Warm the mixture to 65°C. Add indene (72 g) dropwise, maintaining the temperature at 65 ± 2°C. Cooling with a water bath is necessary to control the exothermic reaction.

-

Reaction: After the addition is complete, stir the mixture for an additional 2 hours at 65°C.

-

Isolation: Cool the mixture to 20-25°C and then further cool in an ice-salt bath to 0°C for 5 hours to precipitate the product.

-

Filtration and Washing: Collect the solid by suction filtration. Wash the crude product with ice-cold 1% sulfuric acid and then with ice water.

-

Purification: Dissolve the precipitate in 10% sodium hydroxide solution. Extract with benzene to remove oily impurities. Acidify the aqueous solution with 33% sulfuric acid to re-precipitate the homophthalic acid.

-

Drying: Collect the purified homophthalic acid by filtration, wash with ice water, and dry. An azeotropic distillation with benzene is an effective drying method. The expected yield is 67–77 g.

Part B: Nitration of Homophthalic Acid

This generalized protocol is based on standard nitration procedures for benzoic acid derivatives.[6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, place concentrated sulfuric acid (e.g., 100 mL). Cool the flask in an ice-salt bath to 0°C.

-

Dissolution of Starting Material: Slowly add dry homophthalic acid (e.g., 20 g) in portions to the cold sulfuric acid, ensuring the temperature does not rise above 10°C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 10 mL) to concentrated sulfuric acid (e.g., 20 mL), while cooling in an ice bath.

-

Controlled Nitration: Add the cold nitrating mixture dropwise to the stirred solution of homophthalic acid. The temperature must be rigorously maintained between 0°C and 10°C throughout the addition to ensure regioselectivity and prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 500 g) with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus. The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield pure this compound.

Spectroscopic and Analytical Profile

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from structurally similar compounds.[7][8]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for structural confirmation. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |

| ¹H NMR | ~10.0 - 13.0 (broad s, 2H) | Protons of the two carboxylic acid groups (-COOH). Broadness due to hydrogen bonding and exchange. |

| ~8.5 (d, 1H) | Aromatic proton ortho to the nitro group and adjacent to a carboxylic acid group. Deshielded by both groups. | |

| ~8.3 (dd, 1H) | Aromatic proton meta to the nitro group and between the two substituents. | |

| ~7.8 (d, 1H) | Aromatic proton ortho to the carboxymethyl group. | |

| ~4.0 (s, 2H) | Methylene protons of the carboxymethyl group (-CH₂COOH). | |

| ¹³C NMR | ~171-173 | Carbonyl carbon of the aliphatic carboxylic acid (-CH₂C OOH). |

| ~167-169 | Carbonyl carbon of the aromatic carboxylic acid (-C OOH). | |

| ~148-150 | Aromatic carbon attached to the nitro group (C-NO₂). | |

| ~125-145 | Remaining aromatic carbons. | |

| ~35-40 | Methylene carbon (-C H₂COOH). |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and nitro functional groups.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid groups (dimerized). |

| ~1700 | Strong | C=O stretch of the carboxylic acid carbonyls. |

| ~1530 and ~1350 | Strong | Asymmetric and symmetric N-O stretching of the nitro group. |

| ~1600, ~1450 | Medium-Strong | C=C stretching vibrations within the aromatic ring. |

| ~1300 | Medium | C-O stretch of the carboxylic acid. |

| ~850 | Strong | C-N stretch of the nitroaromatic moiety. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment | Rationale |

| 225 | [M]⁺ | Molecular ion peak. |

| 208 | [M-OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group. |

| 180 | [M-COOH]⁺ | Loss of a carboxyl radical. |

| 179 | [M-NO₂]⁺ | Loss of a nitro group. |

Applications and Potential in Research and Development

While specific industrial applications for this compound are not extensively documented, its structure is highly indicative of its potential as a versatile intermediate in several high-value chemical industries. The applications of its close analogue, 2-methyl-4-nitrobenzoic acid, provide a strong predictive framework for its utility.[9][10]

Pharmaceutical Synthesis

The primary projected application is in medicinal chemistry as a scaffold or intermediate. 2-Methyl-4-nitrobenzoic acid is a crucial intermediate in the synthesis of the V2 receptor antagonist Tolvaptan, which is used to treat hyponatremia.[9] It is also used to synthesize Raf kinase inhibitors for potential cancer treatments.[10] Given its structural similarity, this compound could be explored for the synthesis of novel pharmaceuticals, particularly where two points of connectivity from the dicarboxylic acid functionality are desired to build more complex molecules.

Caption: Role as an intermediate in pharmaceutical synthesis.

Materials Science and Polymer Chemistry

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. This compound, with its two carboxylic acid groups, can be used as a monomer to create polymers. The nitro group can be retained to impart specific properties (e.g., thermal stability, altered solubility) or it can be chemically modified post-polymerization to introduce other functionalities. This makes it a candidate for the development of specialty polymers and high-performance materials.[11]

Dyes and Pigments

Nitroaromatic compounds are often used as precursors in the synthesis of azo dyes and other colorants. The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form a chromophore. The presence of two carboxylic acid groups can be used to enhance water solubility or to provide reactive sites for binding the dye to substrates like textiles.[9][11]

Safety and Handling

As a nitro-substituted aromatic carboxylic acid, this compound requires careful handling. The following safety protocols are based on data for closely related compounds.[1][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. If there is a risk of dust generation, use a NIOSH-approved respirator.[1]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[1][12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[1]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

-

Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Conclusion

This compound is a compound with significant untapped potential, primarily as a versatile chemical intermediate. Its synthesis is achievable through well-established organic chemistry principles, and its structural features suggest a broad range of applications in pharmaceuticals, polymer science, and dye manufacturing. A thorough understanding of its properties, synthetic pathways, and safety protocols, as outlined in this guide, is essential for any researcher or organization looking to leverage this compound in their development programs.

References

-

LookChem. CAS 39585-32-5 this compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. [Link]

-

Profnit. Nitration Of Benzoic Acid. [Link]

-

CDC Stacks. Supporting Information. [Link]

- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Organic Syntheses. p-NITROBENZOIC ACID. [Link]

-

Prepp. Nitration of Benzoic Acid: Major Product Explained. [Link]

-

TREA. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

ResearchGate. FTIR functional groups assignments associated with the samples (i) 2NBA.... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). [Link]

-

Inkam.app. Nitration Of Benzoic Acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Methyl-4-nitrobenzoic Acid: Applications in Dyes, Polymers, and Beyond. [Link]

-

Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

-

NIST. Benzoic acid. [Link]

-

Organic Chemistry Portal. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. [Link]

-

ResearchGate. 1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic.... [Link]

-

SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]

-

Human Metabolome Database. Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253). [Link]

-

ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]

-

SIELC Technologies. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. [Link]

-

NIST. Benzoic acid, 4-nitro-. [Link]

-

University of Bristol Research Portal. Acyl Palladium Species in Synthesis: Single step synthesis of α,β-unsaturated ketones from acid chlorides. [Link]

Sources

- 1. CAS 39585-32-5 | this compound - Synblock [synblock.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. sga.profnit.org.br [sga.profnit.org.br]

- 4. Nitration of Benzoic Acid: Major Product Explained [prepp.in]

- 5. inkam.app [inkam.app]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Methyl-4-nitrobenzoic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

A Technical Guide to the Organic Solvent Solubility of 2-(Carboxymethyl)-4-nitrobenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Carboxymethyl)-4-nitrobenzoic acid (also known as 4-Nitrohomophthalic acid) in organic solvents.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on a foundational, principles-based approach. It is designed for researchers, scientists, and professionals in drug development, offering predictive insights based on molecular structure and detailed, industry-standard protocols for experimental solubility determination.

Introduction: Understanding the Molecule

This compound is a multifaceted organic compound with the empirical formula C₉H₇NO₆ and a molecular weight of 225.15 g/mol .[1] Its structure is characterized by a benzene ring substituted with two carboxylic acid groups and a nitro group. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility profile. An understanding of its solubility is critical for a range of applications, from reaction chemistry and purification to formulation and drug delivery.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonym | 4-Nitrohomophthalic acid | N/A |

| CAS Number | 39585-32-5 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| Form | Solid |

Molecular Structure Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like".[2] The structure of this compound contains several key features that influence its interaction with various solvents:

-

Two Carboxylic Acid Groups (-COOH): These are highly polar functional groups capable of acting as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen).[3] The presence of two such groups significantly increases the molecule's overall polarity and its potential for strong interactions with polar solvents.

-

Aromatic Benzene Ring: The benzene ring is a nonpolar, hydrophobic moiety. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. Its presence further enhances the polarity of the molecule.

The interplay between the polar carboxylic and nitro groups and the nonpolar aromatic ring creates a molecule with distinct hydrophilic and hydrophobic regions, suggesting a complex solubility profile.

Caption: Molecular structure of this compound.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can engage in hydrogen bonding. Due to the two carboxylic acid groups, this compound is expected to have high solubility in polar protic solvents like methanol and ethanol. The hydroxyl groups of the solvent can interact strongly with the carboxylic acid and nitro groups of the solute. Its solubility in water is likely to be lower than in short-chain alcohols, as the nonpolar benzene ring will disfavor interaction with water.

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile)

These solvents are polar but do not have hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors. Therefore, this compound is predicted to have good to moderate solubility in these solvents. The polarity of the solvent will interact favorably with the polar functional groups of the solute. Solvents like DMSO and DMF are particularly effective at dissolving compounds with multiple polar functional groups. For instance, a related compound, 2-nitro-4-methylsulfonylbenzoic acid, shows slight solubility in DMSO and methanol.[4]

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents lack polarity and cannot form hydrogen bonds. The large, polar portion of the this compound molecule will have very weak interactions with nonpolar solvents. Consequently, it is expected to have low to negligible solubility in nonpolar solvents like hexane and toluene.[2][5] Diethyl ether, having some polarity, might show slightly better, but still poor, solvating power.

Caption: Predicted solubility flowchart for the target compound.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6][7][8][9]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation is reached.[6][7]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved.[6][8] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by HPLC

A reverse-phase HPLC method with UV detection is a suitable technique for quantifying the concentration of this compound in the filtered solutions.[12][13]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 column is typically appropriate for this type of aromatic acid.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent used for the solubility study.[12] The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Conclusion

References

-

TutorChase. How do functional groups affect solubility in organic compounds? [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

Royal Society of Chemistry. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Internet]. 2025 Mar 26 [cited 2025 Dec 30]. Available from: [Link]

-

Sci-Hub. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Internet]. 2023 Oct 18 [cited 2025 Dec 30]. Available from: [Link]

-

Solubility of Things. Functional Groups: Definition and Importance. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

INIS-IAEA. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Internet]. 2025 Feb 12 [cited 2025 Dec 30]. Available from: [Link]

-

ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

Teachy. Solubility of Organic Compounds. [Internet]. 2023 Aug 31 [cited 2025 Dec 30]. Available from: [Link]

-

Eastern-European Journal of Enterprise Technologies. Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Internet]. 2015 Apr 20 [cited 2025 Dec 30]. Available from: [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Internet]. 2013 Nov 12 [cited 2025 Dec 30]. Available from: [Link]

-

Taylor & Francis Online. Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

Indian Journal of Chemistry. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Internet]. 2025 Dec 3 [cited 2025 Dec 30]. Available from: [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Internet]. 2025 Aug 5 [cited 2025 Dec 30]. Available from: [Link]

-

Solubility of Things. 4-Nitrobenzoic acid. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Internet]. 2021 Feb 14 [cited 2025 Dec 30]. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Internet]. 2024 Feb 15 [cited 2025 Dec 30]. Available from: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Internet]. [cited 2025 Dec 30]. Available from: [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. tutorchase.com [tutorchase.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Nitro-4-methylsulfonylbenzoic acid | 110964-79-9 [chemicalbook.com]

- 5. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. improvedpharma.com [improvedpharma.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 2-(Carboxymethyl)-4-nitrobenzoic acid: A Novel Scaffold for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract